molecular formula C27H32FN7O B12346817 N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No.: B12346817
M. Wt: 489.6 g/mol
InChI Key: HCPZGVZSNUPRQR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a phenyl group, and a hexaazatetracyclo structure, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

Properties

Molecular Formula

C27H32FN7O

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

InChI

InChI=1S/C27H32FN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-3,7-8,13-16,21-22,25-26,30,33H,4-6,9-12,17H2,(H,29,36)

InChI Key

HCPZGVZSNUPRQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NCC5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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